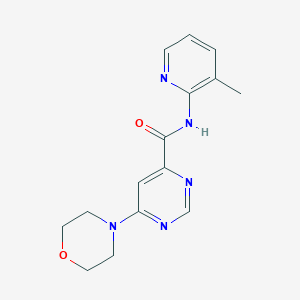

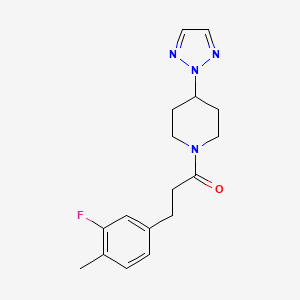

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Methylpyridin-2-yl)ethane-1,2-diamine” is a heterocyclic building block . It’s a solid compound with the empirical formula C8H13N3 . Another compound, “N-benzoyl-N’-(3-methylpyridin-2-yl)thiourea”, has a molecular formula of C14H13N3OS .

Synthesis Analysis

In a study, N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Molecular Structure Analysis

The binding site for the Flu-AM1 and Ibu-AM5 enantiomers, which are N-(3-Methylpyridin-2-yl)amide derivatives, was located between the acyl chain binding channel and the membrane access channel . This site overlaps the carprofen binding site .

Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Physical And Chemical Properties Analysis

“N-(3-Methylpyridin-2-yl)ethane-1,2-diamine” has a molecular weight of 151.21 . “N-benzoyl-N’-(3-methylpyridin-2-yl)thiourea” has a molecular formula of C14H13N3OS and an average mass of 271.337 Da .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrotic Therapeutics

Pyrimidine derivatives have shown promise in the treatment of fibrotic diseases. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs . The specific compound could be synthesized and evaluated for its efficacy against fibrosis-related pathways, particularly in hepatic stellate cells.

Antimicrobial Agents

The structural analogs of pyrimidine have been studied for their antibacterial efficacy, especially against strains producing extended-spectrum β-lactamases (ESBLs) . Research into the compound’s activity against drug-resistant bacteria could lead to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Pharmacological Activity Modulation

The pyrimidine core is a privileged structure in medicinal chemistry, often employed to modulate pharmacological activity . The compound could be used as a scaffold for developing libraries of novel heterocyclic compounds with diverse biological activities.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of fatty acid amides, and its inhibition can lead to an increase in the concentration of these molecules, which can have various physiological effects .

Mode of Action

The compound interacts with FAAH in a manner that is mutually exclusive to carprofen . The binding site for the compound is located between the acyl chain binding channel and the membrane access channel, in a site overlapping the carprofen binding site . This interaction inhibits the activity of FAAH, preventing it from breaking down fatty acid amides .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the concentration of fatty acid amides. These molecules can then interact with various receptors and proteins, affecting multiple biochemical pathways. For example, anandamide, a fatty acid amide, can interact with cannabinoid receptors, leading to various downstream effects such as pain relief .

Pharmacokinetics

The compound’s interaction with faah suggests that it may be able to cross the blood-brain barrier, as faah is primarily expressed in the brain . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be investigated.

Result of Action

The inhibition of FAAH by N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide leads to an increase in the concentration of fatty acid amides. This can result in various molecular and cellular effects, depending on the specific fatty acid amide and its target receptor. For example, increased levels of anandamide can lead to pain relief through its interaction with cannabinoid receptors .

Eigenschaften

IUPAC Name |

N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXMBGXDTMINIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)

![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)